Barium azide

概要

説明

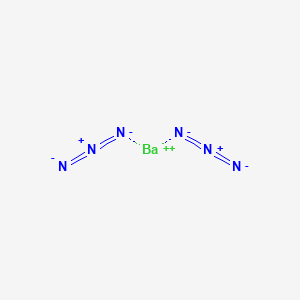

Barium azide (Ba(N₃)₂) is an inorganic azide compound composed of barium cations (Ba²⁺) and azide anions (N₃⁻). It appears as a white crystalline solid with a molar mass of 221.37 g/mol and a density of 2.936 g/cm³ . Its melting point is approximately 126°C, and detonation begins between 160–225°C, releasing nitrogen gas . Unlike its anhydrous form, the hydrated version contains ≥50% water by mass, reducing its explosive sensitivity .

This compound is primarily used as a precursor in pyrotechnics and explosives due to its ability to decompose explosively under heat or shock. It also serves as a "getter" in vacuum tubes to prolong filament life by scavenging residual gases . However, its handling requires strict safety protocols due to its instability, particularly when dry .

準備方法

Barium azide can be synthesized by reacting sodium azide with a soluble barium salt, such as barium chloride. The reaction is typically carried out in an aqueous solution, and care must be taken to prevent the formation of large crystals, as these can be highly sensitive to friction and shock. The product is usually stored submerged in ethanol to prevent it from drying out completely, which would increase its sensitivity .

Reaction: [ \text{BaCl}_2 + 2 \text{NaN}_3 \rightarrow \text{Ba(N}_3\text{)}_2 + 2 \text{NaCl} ]

化学反応の分析

Thermal Decomposition

Barium azide decomposes exothermically upon heating, producing nitrogen gas and metallic barium or barium nitride, depending on conditions:

Key Data:

-

Decomposition Temperature: Detonation initiates between 160–225°C .

-

Purity of Products: Yields high-purity nitrogen (>99%) and barium metal/nitride .

-

Applications: Used as a nitrogen source in vacuum systems and metallurgy .

Substitution Reactions

This compound reacts with sulfates to form other metal azides, a key method for synthesizing compounds like lithium and sodium azides:

Examples of Synthesized Azides:

| Reactant Sulfate | Product Azide | Yield (%) | Conditions |

|---|---|---|---|

| Lithium sulfate | Lithium azide | ~85 | Aqueous, 20°C |

| Zinc sulfate | Zinc azide | ~75 | Ethanol slurry |

| Magnesium sulfate | Magnesium azide | ~80 | Room temperature |

Note: Reactions are typically conducted in aqueous or ethanol solutions to mitigate explosion risks .

Explosive Decomposition and Sensitivity

This compound is shock- and heat-sensitive, though less so than lead azide. Key hazards include:

| Property | Dry this compound | Wet this compound (≥50% water) |

|---|---|---|

| Sensitivity to Shock | High | Low |

| Sensitivity to Heat | Explodes at 160–225°C | Burns without explosion |

| Stability in Air | Ignites spontaneously | Stable if kept moist |

| Byproducts of Combustion | Toxic NOₓ gases | Reduced NOₓ emissions |

Critical Hazards:

Comparison with Other Azides

| Azide | Sensitivity to Shock | Primary Use | Thermal Stability |

|---|---|---|---|

| This compound | Moderate | Nitrogen generation, synthesis | Decomposes >160°C |

| Lead azide | High | Detonators | Decomposes >350°C |

| Sodium azide | Low | Airbags, preservatives | Stable to 300°C |

| Calcium azide | Moderate | Laboratory reagent | Decomposes >200°C |

Advantages of this compound:

科学的研究の応用

Chemical Properties and Preparation

Barium azide is a barium salt of hydrazoic acid. It is characterized by its explosive nature, being less sensitive to mechanical shock compared to lead azide. This compound can be synthesized through the reaction of sodium azide with a soluble barium salt, such as barium bromide:

This reaction produces this compound while liberating sodium bromide as a byproduct. Another significant reaction involving this compound is its thermal decomposition, which yields metallic barium and nitrogen gas:

This reaction is particularly useful for generating high-purity nitrogen in laboratory settings.

Synthesis of Other Azides

This compound serves as a precursor for synthesizing various alkali metal azides, including those of lithium, sodium, potassium, and rubidium. The general reaction can be represented as follows:

Where represents the alkali metal. This property makes this compound valuable in producing specialized compounds for research and industrial applications.

Explosives and Pyrotechnics

Due to its explosive nature, this compound is used in the formulation of certain explosives and pyrotechnic devices. It can be utilized as a primary explosive or as an initiator in more complex explosive compositions.

Getter Material in Vacuum Technology

Barium has excellent getter properties due to its ability to absorb gases such as oxygen and nitrogen. When this compound decomposes, it releases metallic barium, which can then be used in vacuum systems to maintain low pressure by removing residual gases.

Research Applications

This compound's unique properties make it a subject of interest in various research fields:

- Materials Science : Investigations into the thermal stability and decomposition kinetics of this compound provide insights into its behavior under different conditions .

- Chemical Kinetics : Studies have focused on the autocatalytic nature of its thermal decomposition reactions .

Data Table: Summary of this compound Applications

Case Study 1: Thermal Decomposition Analysis

A study conducted on the thermal decomposition of this compound highlighted its autocatalytic behavior during solid-state reactions. The findings indicated that the presence of solid products could accelerate the decomposition process, providing valuable insights for safe handling and application in explosives .

Case Study 2: Vacuum Technology Application

Research into the use of barium as a getter material demonstrated its effectiveness in maintaining vacuum conditions by absorbing residual gases. The decomposition of this compound was shown to enhance the availability of metallic barium for this purpose, highlighting its dual role as both a precursor and functional material .

作用機序

The primary mechanism of action for barium azide involves its decomposition to release nitrogen gas. This decomposition is initiated by heat or shock, leading to the rapid release of gas and the formation of barium metal. The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-nitrogen bonds within the azide ion, resulting in the formation of nitrogen gas and barium metal .

類似化合物との比較

Structural Analogues: Metal Azides

Sodium Azide (NaN₃)

- Properties : Sodium azide is a colorless to white crystalline solid with a molar mass of 65.01 g/mol and a higher density (1.846 g/cm³) than barium azide. It decomposes at 275°C, producing nitrogen gas and sodium metal .

- Sensitivity : Less shock-sensitive than this compound but highly toxic, affecting cytochrome oxidase enzymes .

- Applications : Used in airbag inflators and organic synthesis, contrasting with this compound’s niche industrial applications .

Lead Azide (Pb(N₃)₂)

- Properties : A primary explosive with a molar mass of 291.24 g/mol and density of 4.71 g/cm³. It detonates at ~350°C, significantly higher than this compound .

- Sensitivity : Far more shock-sensitive than this compound, making it unsuitable for applications requiring stability .

Functional Analogues: Explosive Initiators

Silver Azide (AgN₃)

- Properties : Molar mass 149.89 g/mol, density 4.42 g/cm³. Detonates at 252°C, closer to this compound’s range .

- Sensitivity : Higher mechanical sensitivity than this compound, limiting its use outside controlled environments.

- Applications : Used in specialized detonators, similar to lead azide but with higher cost .

Data Tables

Table 1: Comparative Properties of Metal Azides

| Property | This compound (Ba(N₃)₂) | Sodium Azide (NaN₃) | Lead Azide (Pb(N₃)₂) |

|---|---|---|---|

| Molar Mass (g/mol) | 221.37 | 65.01 | 291.24 |

| Density (g/cm³) | 2.936 | 1.846 | 4.71 |

| Melting Point (°C) | 126 | 275 (decomposes) | 350 (detonates) |

| Shock Sensitivity | Moderate | Low | High |

| Primary Application | Vacuum tube getter | Airbag inflators | Detonator primers |

| References |

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing barium azide in laboratory settings, and how can safety risks be mitigated?

- Methodological Answer : this compound synthesis typically involves metathesis reactions, such as sodium azide with barium nitrate in aqueous solutions. Key considerations include controlled temperature (0–5°C) to prevent premature decomposition and rigorous exclusion of heavy metal contaminants (e.g., copper) that catalyze explosive reactions . Safety protocols mandate using blast shields, remote handling tools, and small-scale batches (<1 g) for initial trials. Post-synthesis, residues should be neutralized with sodium hypochlorite .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of analytical techniques:

- FTIR Spectroscopy : Identify N₃⁻ stretching vibrations (≈2100 cm⁻¹) to confirm azide groups .

- X-ray Diffraction (XRD) : Compare lattice parameters with reference data (e.g., JCPDS 00-024-0145) to verify crystallinity .

- Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (typically 160–180°C) to assess stability .

- Elemental Analysis : Quantify barium (Ba²⁺) and azide (N₃⁻) ratios via ICP-OES or titration .

Q. What experimental controls are critical when studying this compound’s reactivity with organic substrates?

- Methodological Answer :

- Blank Reactions : Run parallel experiments without this compound to isolate its role in product formation.

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent moisture-induced decomposition.

- Stoichiometric Gradients : Vary molar ratios of reactants to identify optimal conditions and side products .

Q. How should researchers handle discrepancies in reported thermal decomposition temperatures of this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To resolve:

- Reproduce Methods : Follow literature protocols exactly, noting heating rates (e.g., 5°C/min vs. 10°C/min) and sample containment (open vs. sealed crucibles) .

- Statistical Analysis : Use ANOVA to compare data across studies and identify outliers due to instrumental variability .

Q. What are the best practices for storing this compound to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at ≤4°C. Regularly test stored samples via TGA to detect early decomposition. Avoid contact with metals (e.g., steel shelves) by using polyethylene-lined storage .

Advanced Research Questions

Q. How can computational models predict this compound’s stability under varying pressure and temperature conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and simulate lattice dynamics. Compare results with experimental TGA/DSC data to validate models. Software like Gaussian or VASP is recommended, with basis sets (e.g., 6-311G**) optimized for azide systems .

Q. What strategies resolve contradictions in mechanistic pathways proposed for this compound decomposition?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled azide to trace nitrogen release pathways via mass spectrometry .

- In Situ Spectroscopy : Employ time-resolved Raman or XRD to capture intermediate phases during thermal decomposition .

Q. How to design experiments quantifying this compound’s sensitivity to mechanical stress (e.g., friction, impact)?

- Methodological Answer : Use a modified BAM friction tester or drop-weight apparatus. Standardize sample mass (e.g., 10 mg) and particle size (<50 µm). Compare ignition thresholds with reference compounds (e.g., lead azide) to contextualize risks .

Q. What advanced techniques elucidate this compound’s electronic structure and its implications for reactivity?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Analyze Ba 3d and N 1s core-level shifts to assess charge distribution .

- UV-Vis/Near-IR Spectroscopy : Detect electronic transitions linked to azide-metal interactions .

Q. How can researchers optimize this compound’s use in click chemistry without compromising safety?

- Methodological Answer : Replace traditional copper(I) catalysts with iron-based alternatives to avoid explosive side reactions. Conduct reactions in microfluidic reactors to limit batch sizes and improve heat dissipation. Monitor progress via inline FTIR to terminate reactions before hazardous intermediate accumulation .

特性

IUPAC Name |

barium(2+);diazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2N3/c;2*1-3-2/q+2;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXFWHMUNNXFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18810-58-7 | |

| Record name | Barium azide (Ba(N3)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18810-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。